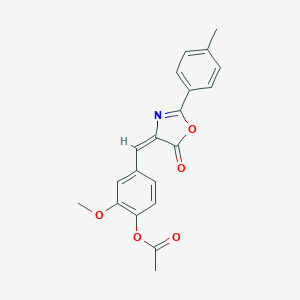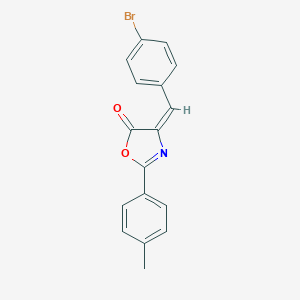
3-(8-bromo-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(8-bromo-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanoic acid, also known as Br-ADPR, is a chemical compound that has been studied for its potential use in scientific research. It is a derivative of adenosine diphosphate ribose (ADPR) and has been shown to have various biochemical and physiological effects.
Mechanism of Action
3-(8-bromo-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanoic acid works by binding to and activating the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and other cellular processes. This leads to the synthesis of poly(ADP-ribose) (PAR) chains, which can have various effects on cellular processes.
Biochemical and Physiological Effects:
3-(8-bromo-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanoic acid has been shown to have various biochemical and physiological effects. It has been shown to enhance DNA repair, promote cell survival, and inhibit cell death. It has also been shown to modulate cell signaling pathways, including those involved in inflammation and immune response.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(8-bromo-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanoic acid in lab experiments is its ability to selectively activate PARP, which can be useful in studying the role of PARP in cellular processes. However, one limitation is that it can be difficult to control the concentration of 3-(8-bromo-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanoic acid in cells, which can affect the interpretation of experimental results.
Future Directions
There are several potential future directions for research on 3-(8-bromo-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanoic acid. One area of interest is its potential use in cancer therapy, as it has been shown to sensitize cancer cells to chemotherapy and radiation. Another area of interest is its potential use in neuroprotection, as it has been shown to protect against neuronal damage in animal models of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanisms underlying its effects on cellular processes.
Synthesis Methods
The synthesis of 3-(8-bromo-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanoic acid involves the reaction of 8-bromo-3-methyl-1,2,6,7-tetrahydro-2,6-dioxo-7H-purine-7-carboxylic acid with 3-aminopropanoic acid. The reaction is typically carried out in the presence of a coupling agent, such as N,N′-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP).
Scientific Research Applications
3-(8-bromo-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanoic acid has been studied for its potential use in scientific research, particularly in the field of molecular biology. It has been shown to have various effects on cellular processes, including DNA repair, cell signaling, and apoptosis.
properties
Product Name |
3-(8-bromo-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanoic acid |
|---|---|
Molecular Formula |
C9H9BrN4O4 |
Molecular Weight |
317.1 g/mol |
IUPAC Name |
3-(8-bromo-3-methyl-2,6-dioxopurin-7-yl)propanoic acid |
InChI |
InChI=1S/C9H9BrN4O4/c1-13-6-5(7(17)12-9(13)18)14(8(10)11-6)3-2-4(15)16/h2-3H2,1H3,(H,15,16)(H,12,17,18) |
InChI Key |
BSYNDTWJGJLIAB-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)Br)CCC(=O)O |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)Br)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Ethyl 3-(2-aminoanilino)-2-[(diethoxyphosphorothioyl)sulfanyl]-2-butenoate](/img/structure/B273958.png)
![3-[(4-Bromophenyl)imino]-2-phenyl-1-indanone](/img/structure/B273961.png)
![[[(Z)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino] 3-nitrobenzoate](/img/structure/B273963.png)
![9-methoxy-2,3-dimethyl-7,12-dihydrothieno[2'',3'':4',5']pyrimido[1',2':1,2]pyrido[3,4-b]indol-4(6H)-one](/img/structure/B273977.png)





